Molecular Weight and Lipophilicity Differentiation from the Unsubstituted Analog
The target compound exhibits a calculated XLogP3 of 0.7, reflecting a modest increase in lipophilicity compared to the unsubstituted analog 3-(1H-pyrazol-4-yl)propan-1-amine (XLogP3 = 0.2) [1][2]. This difference arises from the addition of a methyl group to the pyrazole C5 position.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 0.7 |
| Comparator Or Baseline | 3-(1H-pyrazol-4-yl)propan-1-amine; XLogP3 = 0.2 |
| Quantified Difference | Δ = +0.5 log units |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.04.14) |
Why This Matters
This incremental increase in lipophilicity can translate into improved membrane permeability and altered CNS penetration potential, a critical parameter in neurotherapeutic lead optimization.
- [1] PubChem. 3-(5-methyl-1H-pyrazol-4-yl)propan-1-amine. Compound Summary CID 2736943. View Source
- [2] PubChem. 1H-Pyrazole-4-propanamine. Compound Summary CID 152327. View Source
